molecular formula C18H20FN3O B2960057 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide CAS No. 1797977-20-8

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2960057
CAS No.: 1797977-20-8
M. Wt: 313.376
InChI Key: QWQNACUABPLFPW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dicyclopropyl groups and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is constructed using a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.

  • Substitution with Dicyclopropyl Groups: The pyrazole core is then functionalized with dicyclopropyl groups through a series of substitution reactions.

  • Attachment of the Fluorobenzamide Moiety: The fluorobenzamide group is introduced via a nucleophilic substitution reaction, where the fluorobenzamide is reacted with the pyrazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide can be compared with other similar compounds, such as:

  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide: This compound lacks the fluorine atom present in the fluorobenzamide moiety.

  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide: This compound has an acetamide group instead of the fluorobenzamide group.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-3-1-2-14(10-15)18(23)20-8-9-22-17(13-6-7-13)11-16(21-22)12-4-5-12/h1-3,10-13H,4-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQNACUABPLFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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